molecular formula C19H22N2O4 B2967195 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 1788558-66-6

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2967195
CAS No.: 1788558-66-6
M. Wt: 342.395
InChI Key: NJCSCBRHSXONBU-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide is a high-purity oxalamide-based compound supplied for research and development purposes. This chemical is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). It is strictly not for diagnostic or therapeutic applications, nor for any form of human or animal consumption. Oxalamide derivatives are of significant interest in scientific research due to their potential as key intermediates in synthetic organic chemistry and medicinal chemistry. Related structural analogs, such as other substituted oxalamides, are frequently explored in research for their potential biological activities and as building blocks for more complex molecules . For instance, compounds with similar N-aryl oxalamide structures are investigated in various biochemical contexts . Researchers might evaluate this specific compound for its potential interactions with enzymatic pathways or as a precursor in the synthesis of novel chemical entities. Handling should be conducted in accordance with good laboratory practices. While a specific safety profile for this exact compound is not fully established, appropriate precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are recommended.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-7-6-8-14(11-13)21-19(23)18(22)20-12-17(25-3)15-9-4-5-10-16(15)24-2/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCSCBRHSXONBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies, experimental findings, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4} with a molecular weight of 342.4 g/mol. The compound features an oxalamide functional group, which is known to influence various biological interactions. The presence of methoxy and m-tolyl substituents may enhance its lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

Cell LineIC50 Value (µM)
MCF-71.42
T47D1.92
K5622.92

These results suggest that the compound may interfere with cellular proliferation pathways, potentially inducing apoptosis or causing cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, revealing notable inhibition zones:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inducing Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibiting Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and microbial growth, although further studies are needed to elucidate these pathways.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Breast Cancer Cells : A study focused on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting potential for therapeutic application.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of bacteria, confirming the compound's effectiveness and paving the way for further exploration in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in Compound 17) often result in moderate yields (35%), while bulky or electron-withdrawing groups (e.g., bromo in Compound 19) may lower yields (30%) due to steric hindrance or reduced reactivity .
  • Regulatory Status : S336’s approval as a flavor enhancer highlights the importance of pyridyl and dimethoxybenzyl groups in umami taste modulation, a feature absent in the target compound .
Flavor Enhancement Potential
  • S336: Approved globally for replacing monosodium glutamate (MSG) in foods. Its pyridyl group likely enhances receptor (hTAS1R1/hTAS1R3) binding, while dimethoxybenzyl improves solubility .
Enzyme Inhibition and Metabolic Stability
  • Methoxy groups may contribute to transient enzyme interactions .
  • Target Compound : Dual methoxy groups could similarly interact with cytochrome P450 enzymes, but the absence of pyridyl or benzyl groups might alter specificity.
Coordination Chemistry
  • N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide () : Forms 2D coordination polymers with copper, demonstrating oxalamides’ versatility in material science. The target compound’s methoxy groups may hinder metal coordination compared to carboxylate or hydroxyl substituents .

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility (e.g., S336’s regulatory use in sauces and snacks) . The target compound’s m-tolyl group may reduce solubility relative to S336 but improve it compared to halogenated analogs (e.g., Compound 19).
  • Thermal Stability : shows halogenated oxalamides (e.g., bromo, chloro) are synthesized as stable solids, suggesting the target compound’s methoxy groups may confer similar stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(m-tolyl)oxalamide?

  • Synthesis : The compound can be synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. For example, analogous oxalamides (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide) were prepared using a general procedure involving oxalyl chloride and amines in dichloromethane, followed by purification via silica gel chromatography . Yields for structurally related compounds range from 35% to 53% depending on steric and electronic factors .
  • Characterization : Key methods include:

  • LC-MS/HRMS : To confirm molecular weight and purity (e.g., APCI+ or ESI+ modes) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in solvents like DMSO-d6d_6 at elevated temperatures (50°C) to resolve overlapping signals for methoxy, aryl, and amide protons .
  • HPLC : For assessing purity (>90% in most cases) .

Q. What are the primary biological or functional activities reported for oxalamide derivatives?

  • Oxalamides exhibit diverse activities depending on substituents:

  • Antiviral Activity : Some derivatives act as HIV entry inhibitors by targeting the CD4-binding site, with IC50_{50} values in the low micromolar range .
  • Enzyme Inhibition : Substituted oxalamides (e.g., N1-(adamantyl)-N2-(benzyloxy)oxalamide) inhibit soluble epoxide hydrolase (sEH) with IC50_{50} values <100 nM, attributed to hydrophobic and hydrogen-bonding interactions .
  • Flavor Enhancement : Certain oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) activate umami taste receptors at concentrations as low as 0.0002 µg/kg .

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered oxalamides like this compound?

  • Optimization Strategies :

  • Temperature Control : Elevated temperatures (e.g., 50°C) during coupling reduce steric hindrance and improve reaction efficiency .
  • Catalyst Screening : Use of DMAP or HOBt to enhance amide bond formation .
  • Purification : Gradient elution in column chromatography (e.g., 0–5% methanol in dichloromethane) to separate diastereomers or byproducts .
    • Yield Data : Related compounds show yields of 35–53% under optimized conditions, with lower yields (23%) observed for derivatives prone to dimerization .

Q. What structure-activity relationships (SAR) govern the biological activity of oxalamides?

  • Key Substituent Effects :

Substituent PositionActivity ImpactExample
N1-Aryl Groups Increased hydrophobicity enhances enzyme inhibition (e.g., adamantyl groups in sEH inhibitors) .
N2-Alkyl/Aryl Electron-withdrawing groups (e.g., 4-chlorophenyl) improve antiviral potency by enhancing target binding .
Methoxy Groups Ortho- and para-methoxy substitutions on aryl rings enhance flavor receptor activation via steric and electronic modulation .

Q. How can contradictory bioactivity data (e.g., antiviral vs. flavor enhancement) be reconciled for oxalamides?

  • Mechanistic Context :

  • Antiviral activity often requires direct interaction with viral proteins (e.g., HIV gp120), while flavor enhancement involves G-protein-coupled taste receptors (e.g., hTAS1R1/hTAS1R3) .
  • Dosage and Assay Conditions : Antiviral assays use µM concentrations, whereas flavor effects occur at ng/kg levels, suggesting divergent binding affinities .
    • Experimental Design : Cross-test compounds in both antiviral and receptor activation assays to identify dual-function derivatives.

Q. What advanced structural analysis techniques are applicable to oxalamides?

  • Single-Crystal X-ray Diffraction : Used to resolve helical coordination polymers formed by oxalamide ligands, revealing trans-oxamidate bridges and carboxylate coordination modes .
  • Magnetic Susceptibility Studies : For metal-oxalamide complexes (e.g., Cu(II) polymers), temperature-dependent measurements (2–300 K) reveal antiferromagnetic interactions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like sEH or HIV gp120 .

Methodological Considerations

  • Data Contradiction Analysis : When bioactivity varies between studies, verify assay protocols (e.g., cell lines, receptor isoforms) and compound purity (>95% by HPLC) .
  • Stereochemical Control : Chiral oxalamides require chiral HPLC or asymmetric synthesis to isolate enantiomers, as stereochemistry impacts biological activity .

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